7-bromo-2,4-dimethylquinoline-3-carboxylic acid
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Overview
Description
7-Bromo-2,4-dimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 7th position, two methyl groups at the 2nd and 4th positions, and a carboxylic acid group at the 3rd position on the quinoline ring. The molecular formula of this compound is C12H10BrNO2, and it has a molecular weight of 280.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,4-dimethylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 2,4-dimethylquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
7-Bromo-2,4-dimethylquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-2,4-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
7-Bromo-2,8-dimethylquinoline-3-carboxylic acid: Similar structure but with a methyl group at the 8th position instead of the 4th.
2,4-Dimethylquinoline-3-carboxylic acid: Lacks the bromine atom at the 7th position.
7-Chloro-2,4-dimethylquinoline-3-carboxylic acid: Contains a chlorine atom instead of bromine at the 7th position.
Uniqueness: 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid is unique due to the specific positioning of the bromine atom and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for scientific exploration and practical applications.
Properties
CAS No. |
2763777-07-5 |
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Molecular Formula |
C12H10BrNO2 |
Molecular Weight |
280.1 |
Purity |
95 |
Origin of Product |
United States |
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